N-(2,1,3-benzothiadiazol-5-yl)-2-(2-methoxyphenoxy)propanamide
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Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)-2-(2-methoxyphenoxy)propanamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-(2-methoxyphenoxy)propanamide typically involves the following steps:
Formation of the Benzothiadiazole Core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using sulfur and nitrogen-containing reagents.
Attachment of the Methoxyphenoxy Group: This step involves the reaction of the benzothiadiazole core with a methoxyphenol derivative, often under basic conditions.
Formation of the Propanamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-2-(2-methoxyphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic devices.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-(2-methoxyphenoxy)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole cores but different substituents.
Methoxyphenoxy Compounds: Molecules featuring the methoxyphenoxy group attached to different cores.
Properties
Molecular Formula |
C16H15N3O3S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-(2-methoxyphenoxy)propanamide |
InChI |
InChI=1S/C16H15N3O3S/c1-10(22-15-6-4-3-5-14(15)21-2)16(20)17-11-7-8-12-13(9-11)19-23-18-12/h3-10H,1-2H3,(H,17,20) |
InChI Key |
IALCJKXPLPBDTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC2=NSN=C2C=C1)OC3=CC=CC=C3OC |
Origin of Product |
United States |
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